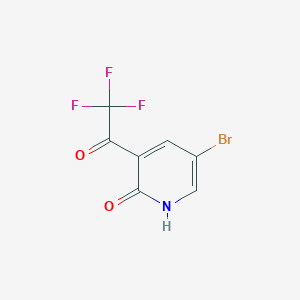

5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one

Description

5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one is a brominated pyridinone derivative featuring a trifluoroacetyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks. For example, it has been utilized in enantioselective N-heterocyclic carbene-catalyzed cascade reactions to synthesize pyrroloquinoline derivatives . The trifluoroacetyl group enhances electrophilicity, making the compound reactive toward nucleophilic additions or cross-coupling reactions. Its molecular structure combines electron-withdrawing (trifluoroacetyl, bromo) groups, which influence both its physical properties and chemical behavior.

Properties

IUPAC Name |

5-bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-3-1-4(6(14)12-2-3)5(13)7(9,10)11/h1-2H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMONKILWZKBEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one typically involves the following steps:

Trifluoroacetylation: The addition of a trifluoroacetyl group at the 3-position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and trifluoroacetylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized forms of the compound with altered functional groups.

Reduction Products: Reduced forms with different oxidation states.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology:

Biological Activity Studies: Investigated for potential biological activities such as antimicrobial or anticancer properties.

Medicine:

Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry:

Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3)

- Structure : Differs by replacing the trifluoroacetyl group with a methyl group at the 1-position.

- Properties: Lower molecular weight (C₆H₆BrNO vs. C₇H₅BrF₃NO₂ in the target compound) and reduced electrophilicity due to the electron-donating methyl group.

- Applications : Used in Suzuki-Miyaura couplings for pharmaceutical intermediates .

3-Amino-5-bromopyridin-2(1H)-one (CAS 98786-86-8)

- Structure: Features an amino group at the 3-position instead of trifluoroacetyl.

- Properties: The amino group increases solubility in polar solvents and enables hydrogen bonding, contrasting with the hydrophobic trifluoroacetyl group.

- Applications : Serves as a precursor for agrochemicals due to its nucleophilic reactivity .

Trifluoromethyl vs. Trifluoroacetyl Derivatives

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215205-35-8)

- Structure : Replaces trifluoroacetyl with a trifluoromethyl group at the 5-position.

- Properties : The trifluoromethyl group is less electrophilic than trifluoroacetyl, reducing reactivity toward nucleophiles. Boiling point: 234.2°C; density: 1.777 g/cm³ .

- Applications : Explored in medicinal chemistry for its metabolic stability .

3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one (CAS 1227591-86-7)

- Structure : Bromo and trifluoromethyl groups at positions 3 and 4, respectively.

- Properties : Positional isomerism alters electronic distribution, affecting regioselectivity in reactions.

- Applications : Used in kinase inhibitor development .

Indole-Based Analogues

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1)

- Structure : Indole core with trifluoroacetyl at the 3-position.

- Properties: Molecular weight: 292.05 g/mol; higher lipophilicity compared to pyridinone derivatives.

- Applications : Key intermediate in synthesizing chalcone derivatives for anticancer studies .

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one | Not provided | C₇H₅BrF₃NO₂ | 3-Trifluoroacetyl, 5-Bromo | N/A | N/A |

| 5-Bromo-1-methylpyridin-2(1H)-one | 81971-39-3 | C₆H₆BrNO | 1-Methyl, 5-Bromo | N/A | N/A |

| 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one | 1215205-35-8 | C₇H₅BrF₃NO | 1-Methyl, 5-Trifluoromethyl | 234.2 | 1.777 |

| 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | 32387-18-1 | C₁₀H₅BrF₃NO | 3-Trifluoroacetyl, 5-Bromo | N/A | N/A |

Research Findings and Trends

- Electrophilicity : The trifluoroacetyl group in the target compound enhances reactivity in Michael additions compared to trifluoromethyl analogues, as seen in its use for constructing α,β-unsaturated ketones .

- Synthetic Flexibility: Bromopyridinones with electron-withdrawing groups are preferred for palladium-catalyzed couplings, while methyl or amino-substituted variants are suited for stepwise functionalization .

Biological Activity

5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one is a heterocyclic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features:

- A bromine atom at the 5-position.

- A trifluoroacetyl group at the 3-position.

- A pyridin-2-one core .

This structural configuration imparts distinct chemical properties that influence its biological activity.

The mechanism of action for 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one involves its interaction with various biological targets. The trifluoroacetyl group enhances the compound's ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. Further research is essential to elucidate the precise molecular interactions involved in its biological effects.

Anticancer Activity

Research has indicated that 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one exhibits significant cytotoxic effects against various cancer cell lines. A study reported the compound's marked effects on breast cancer (BT-549) and non-small cell lung cancer (NCI) cell lines, demonstrating a log(10)GI(50) value of -6.40 for BT-549 cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It shows promise as an antimicrobial agent, potentially inhibiting the growth of various pathogenic microorganisms. The specific mechanisms underlying these effects are still under investigation.

Research Findings and Case Studies

Synthesis and Applications

The synthesis of 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one typically involves trifluoroacetylation reactions. Its applications extend beyond medicinal chemistry into material science due to its unique properties.

Synthetic Routes

- Trifluoroacetylation : Addition of the trifluoroacetyl group at the 3-position.

- Bromination : Controlled bromination reactions to achieve high yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.